molecular formula C10H14O3 B13891674 7-Oxospiro[2.6]nonane-8-carboxylic acid

7-Oxospiro[2.6]nonane-8-carboxylic acid

Cat. No.: B13891674
M. Wt: 182.22 g/mol
InChI Key: HCCFJANBULDCMR-UHFFFAOYSA-N
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Description

7-Oxospiro[26]nonane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxospiro[2.6]nonane-8-carboxylic acid typically involves multiple steps. One common method includes the formation of a spirocyclic intermediate, followed by oxidation and carboxylation reactions. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Oxospiro[2.6]nonane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Oxospiro[2.6]nonane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxospiro[2.6]nonane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxospiro[3.5]nonane-7-carboxylic acid
  • 2-Oxospiro[3.5]nonane-7-carboxylic acid
  • 7-Oxospiro[3.5]nonane-2-carboxylic acid

Uniqueness

7-Oxospiro[2.6]nonane-8-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7-oxospiro[2.6]nonane-8-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-8-2-1-3-10(4-5-10)6-7(8)9(12)13/h7H,1-6H2,(H,12,13)

InChI Key

HCCFJANBULDCMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC2(C1)CC2)C(=O)O

Origin of Product

United States

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